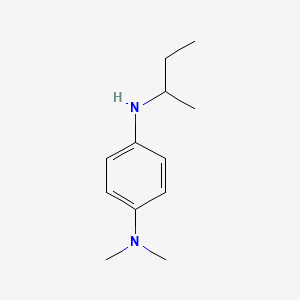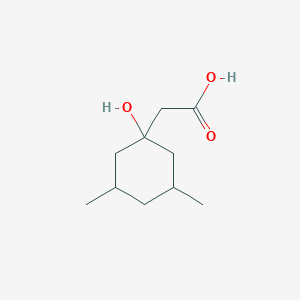
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O3 It is characterized by a cyclohexane ring substituted with hydroxy and acetic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid typically involves the reaction of 1-hydroxy-3,5-dimethylcyclohexane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-(1-Oxo-3,5-dimethylcyclohexyl)acetic acid.
Reduction: Formation of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of enzymatic activity or interaction with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Hydroxy-3-methylcyclohexyl)acetic acid
- 2-(1-Hydroxy-4,5-dimethylcyclohexyl)acetic acid
Uniqueness
2-(1-Hydroxy-3,5-dimethylcyclohexyl)acetic acid is unique due to the specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-7-3-8(2)5-10(13,4-7)6-9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
QLDMQEAMJSIQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)(CC(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


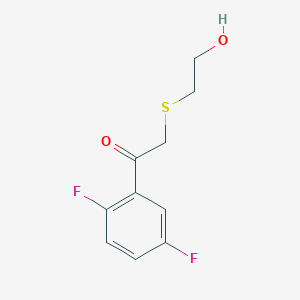
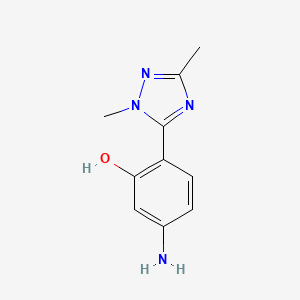
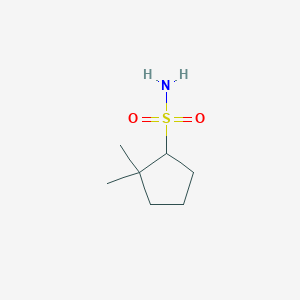

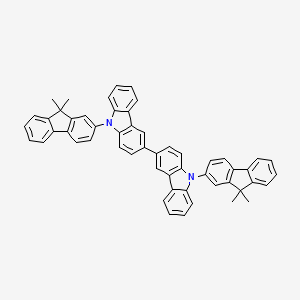
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
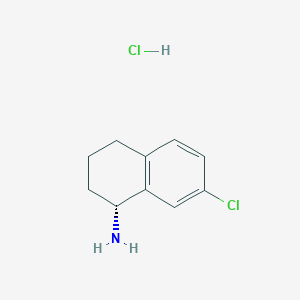

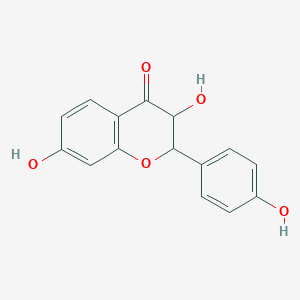
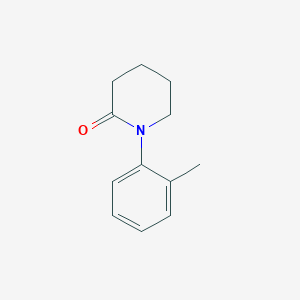
![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)

